An In-depth Technical Guide to the Synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
An In-depth Technical Guide to the Synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 1-Isonicotinoyl-3-piperidinecarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is predicated on fundamental organic chemistry principles, primarily involving the formation of an amide bond between isonicotinic acid and 3-piperidinecarboxylic acid (also known as nipecotic acid). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a strong foundation in authoritative references.
Strategic Approach to Synthesis
The synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid is most efficiently achieved through the coupling of two primary synthons: the isonicotinoyl moiety derived from isonicotinic acid, and the piperidine-3-carboxylic acid scaffold. The central challenge lies in the formation of a stable amide linkage between the carboxylic acid of isonicotinic acid and the secondary amine of 3-piperidinecarboxylic acid. This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
The chosen strategy involves a two-step process:
-
Activation of Isonicotinic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. This enhances the electrophilicity of the carbonyl carbon.
-
Amide Coupling: Reaction of the activated isonicotinic acid derivative with 3-piperidinecarboxylic acid under controlled conditions to yield the target molecule.
This approach is widely adopted in peptide synthesis and related amide bond formations due to its efficiency and versatility.[1][2]
Precursor Synthesis and Availability
A reliable synthesis begins with high-quality starting materials. This section details the acquisition and synthesis of the key precursors.
Isonicotinic Acid (Pyridine-4-carboxylic acid)
Isonicotinic acid is a commercially available reagent.[3][4] For researchers requiring in-house synthesis, several established methods exist:
-
Oxidation of 4-Methylpyridine (γ-picoline): A common industrial method involves the oxidation of 4-methylpyridine with strong oxidizing agents like nitric acid or through catalytic ammoxidation followed by hydrolysis.[3][4][5] The reaction with nitric acid can be performed in the vapor phase using catalysts such as B₂O₃ and SeO₂.[5]
-
Oxidation of 4-Vinylpyridine: 4-Vinylpyridines can be oxidized to isonicotinic acid using a mixture of nitric and sulfuric acids.[6][7]
3-Piperidinecarboxylic Acid (Nipecotic Acid)
3-Piperidinecarboxylic acid is also commercially available, often as a racemic mixture or as its individual enantiomers. For synthetic preparation, the catalytic hydrogenation of its aromatic precursor, nicotinic acid (pyridine-3-carboxylic acid), is the most direct route.
-
Catalytic Hydrogenation of Nicotinic Acid: This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] The reaction is performed in a suitable solvent, such as water, at elevated temperature and pressure.[8] Alternative catalysts like platinum oxide can also be employed.[9]
Detailed Synthetic Pathway and Experimental Protocols
The core of this guide is the detailed, step-by-step procedure for the synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid.
Step 1: Activation of Isonicotinic Acid to Isonicotinoyl Chloride Hydrochloride
To facilitate the amide coupling, isonicotinic acid is first converted to its more reactive acid chloride derivative. The use of thionyl chloride (SOCl₂) is a standard and effective method for this transformation.[10]
Experimental Protocol:
-
To a stirred mixture of isonicotinic acid (1 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF), carefully add thionyl chloride (excess, e.g., 3-5 equivalents) at room temperature.
-
A vigorous evolution of gas (SO₂ and HCl) will be observed. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
Upon completion of the reaction (as monitored by the cessation of gas evolution or TLC), the excess thionyl chloride is removed under reduced pressure.
-
The resulting solid, isonicotinoyl chloride hydrochloride, is typically a white crystalline solid and can be used in the next step without further purification after washing with an inert solvent like diethyl ether.[10]
Causality: The addition of a catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent. The hydrochloride salt of the acid chloride is formed due to the presence of HCl generated in situ.
Step 2: Amide Coupling of Isonicotinoyl Chloride with 3-Piperidinecarboxylic Acid
This step involves the nucleophilic acyl substitution reaction between the prepared isonicotinoyl chloride hydrochloride and 3-piperidinecarboxylic acid. The reaction is typically performed in the presence of a base to neutralize the HCl generated and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol:
-
Dissolve 3-piperidinecarboxylic acid (1 equivalent) in a suitable aprotic solvent, such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 2 equivalents), to the solution and stir at 0 °C.
-
Slowly add a solution of isonicotinoyl chloride hydrochloride (1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 5-12 hours) until completion, which can be monitored by TLC or LC-MS.[11]
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-Isonicotinoyl-3-piperidinecarboxylic acid.
Causality: The base is crucial for this reaction. One equivalent neutralizes the hydrochloride salt of the acid chloride, and the second equivalent scavenges the HCl produced during the amide bond formation, driving the reaction to completion. Performing the reaction at a low initial temperature helps to control the exothermicity of the reaction.
Alternative Coupling Methods
While the acid chloride method is robust, other coupling reagents commonly used in peptide synthesis can also be employed for the direct coupling of isonicotinic acid and 3-piperidinecarboxylic acid.[1] These reagents activate the carboxylic acid in situ, avoiding the need to isolate the acid chloride.
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[1]
-
Phosphonium and Aminium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents.[2][12]
The choice of coupling reagent can depend on the scale of the reaction, desired purity, and cost considerations.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid.
Caption: Overall synthetic scheme for 1-Isonicotinoyl-3-piperidinecarboxylic acid.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
While specific yields can vary based on reaction scale and purification efficiency, the following table provides representative data for this type of amide coupling reaction.
| Step | Reactants | Key Reagents | Typical Yield | Purity |
| Activation | Isonicotinic Acid | SOCl₂, DMF | >95% (crude) | Used directly |
| Amide Coupling | Isonicotinoyl Chloride HCl, 3-Piperidinecarboxylic Acid | Triethylamine | 70-90% | >98% (after purification) |
Trustworthiness and Self-Validation
The described protocol represents a self-validating system. The progress of each step can be rigorously monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product. The appearance of characteristic signals for both the isonicotinoyl and piperidine moieties, along with the amide proton, provides definitive structural proof.[13][14]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the amide bond (typically around 1630-1680 cm⁻¹) and the disappearance of the acid chloride carbonyl stretch (around 1785 cm⁻¹) are key indicators of a successful reaction.
By employing these analytical methods at each stage, the researcher can ensure the integrity of the synthesis and the identity and purity of the final compound.
References
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Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
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Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. [Link]
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Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Progress in Chemistry. [Link]
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Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]
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The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. PubMed. [Link]
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AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. Kimya Problemleri. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link]
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[N 1-nicotinoyl and isonicotinoylpyrazoles]. PubMed. [Link]
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Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][15][16]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]
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